molecular formula C28H34N2O3 B11669939 11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11669939
M. Wt: 446.6 g/mol
InChI Key: CYZDTEZSZIBLNC-UHFFFAOYSA-N
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Description

11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethyl group, and a pentanoyl group attached to a hexahydro-dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the reaction of o-phenylenediamine with dimedone and an appropriate aldehyde under acidic conditions to form the hexahydro-dibenzo-diazepinone core. The ethoxyphenyl and pentanoyl groups are then introduced through subsequent reactions involving ethoxybenzene and pentanoyl chloride, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. Continuous flow synthesis involves the use of microreactors and automated systems to carry out the reactions in a controlled manner, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to its anxiolytic and antidepressant effects. Additionally, its ability to act as a chemosensor involves the formation of complexes with metal cations, leading to changes in its fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pentanoyl groups contribute to its potential as a pharmacological agent and chemosensor, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O3/c1-5-7-12-25(32)30-23-11-9-8-10-21(23)29-22-17-28(3,4)18-24(31)26(22)27(30)19-13-15-20(16-14-19)33-6-2/h8-11,13-16,27,29H,5-7,12,17-18H2,1-4H3

InChI Key

CYZDTEZSZIBLNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC

Origin of Product

United States

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